molecular formula C19H20N2 B14217873 5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole CAS No. 828283-35-8

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole

Katalognummer: B14217873
CAS-Nummer: 828283-35-8
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: CMXCJXVUWCNYIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2,4,6-trimethylbenzoyl hydrazine with 1-phenyl-3-methyl-1,3-propanedione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and purification methods may vary to optimize yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.

    3,5-Dimethyl-1-phenylpyrazole: Similar structure but with different methyl group positions.

    2,4,6-Trimethylphenylhydrazine: A precursor in the synthesis of the target compound.

Uniqueness

5-Methyl-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

828283-35-8

Molekularformel

C19H20N2

Molekulargewicht

276.4 g/mol

IUPAC-Name

5-methyl-1-phenyl-3-(2,4,6-trimethylphenyl)pyrazole

InChI

InChI=1S/C19H20N2/c1-13-10-14(2)19(15(3)11-13)18-12-16(4)21(20-18)17-8-6-5-7-9-17/h5-12H,1-4H3

InChI-Schlüssel

CMXCJXVUWCNYIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C(=C2)C)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.